molecular formula C22H19NO4 B11587781 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl acetate

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl acetate

Cat. No.: B11587781
M. Wt: 361.4 g/mol
InChI Key: IKPIYDXVFGGMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE is a complex organic compound with a unique structure that combines a methoxy group, a benzoquinoline moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzoquinoline core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, and the phenyl acetate group is attached through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Phenyl Acetates: Compounds with phenyl acetate groups but different core structures.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different core structures.

Uniqueness

2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE is unique due to its combination of functional groups and the specific arrangement of these groups within its structure

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] acetate

InChI

InChI=1S/C22H19NO4/c1-13(24)27-19-10-8-15(11-20(19)26-2)17-12-21(25)23-18-9-7-14-5-3-4-6-16(14)22(17)18/h3-11,17H,12H2,1-2H3,(H,23,25)

InChI Key

IKPIYDXVFGGMOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.